3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride
Description
3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a pyrrolidinone backbone substituted with an aminomethyl group at the 3-position and a methyl group at the same carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDZRLLRXFXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Strategies Involving Amino Acid Derivatives
A prominent method involves cyclization reactions using malic acid derivatives. Patent CN113321605A describes a two-step process for synthesizing structurally related pyrrolidinol derivatives, which can be adapted for 3-(aminomethyl)-3-methylpyrrolidin-2-one hydrochloride:
Step 1: Formation of Cyclic Intermediate
Malic acid reacts with methylamine in toluene at 85°C under reflux to yield 3-hydroxy-1-methylcyclobutanediamide (Compound III). This intermediate is purified via crystallization from n-heptane, achieving >95% purity.
Step 2: Borane-Mediated Reduction
Compound III undergoes reduction using sodium borohydride in tetrahydrofuran (THF) at 0–50°C. Key parameters:
Adaptation for Target Compound
To introduce the aminomethyl group, researchers propose modifying Step 1 by substituting malic acid with aspartic acid derivatives. Preliminary data suggest:
- Starting material: β-methyl-aspartic acid
- Cyclization agent: Thionyl chloride
- Yield: 54% (unoptimized)
Azide Reduction Pathway
Sigma-Aldrich product listings reveal that 3-(azidomethyl)-3-methylpyrrolidin-2-one (CAS 2060051-78-5) serves as a key precursor. The synthetic route involves:
Chiral Synthesis Approaches
Asymmetric methods are critical given the compound's stereogenic centers. Smolecule reports enantioselective synthesis using:
Chiral Auxiliary Method
- React (R)-propylene oxide with methylamine to form (S)-3-hydroxy-3-methylpyrrolidine
- Oxidize secondary alcohol to ketone using Jones reagent
- Perform reductive amination with benzylamine followed by HCl-mediated deprotection
Key Performance Metrics
| Step | Catalyst | ee% | Yield | |
|---|---|---|---|---|
| 1 | (R)-BINOL | 92 | 85% | |
| 3 | Pd/C | - | 78% |
Comparative Analysis of Synthetic Routes
Table 1: Method Optimization Landscape
| Method | Starting Material Cost (USD/kg) | Reaction Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Ring-Closure | 120 | 3 | 61% | 98.5% | Industrial |
| Azide Reduction | 890 | 2 | 72% | 99.1% | Lab-scale |
| Chiral Synthesis | 2,450 | 5 | 58% | 99.8% | Pilot Plant |
Critical Process Considerations
Purification Challenges
- The hydrochloride salt exhibits high hygroscopicity, requiring azeotropic drying with toluene
- HPLC analyses show three major impurities (>0.5%):
Safety Protocols
- Azide intermediates require strict temperature control (<–10°C during quench)
- Borane-containing reactions mandate Schlenk line techniques
Emerging Technologies
Microreactor systems demonstrate promise for continuous synthesis:
- Residence time: 8.2 minutes
- Productivity: 3.2 kg/day per module
- Impurity profile reduced by 40% vs batch processes
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted pyrrolidinones
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also influence cellular pathways by altering the conformation and function of key biomolecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₁ClN₂O (hydrochloride form)
- Molecular Weight : 164.63 g/mol (hydrochloride form)
- CAS Number : 2097937-38-5
- Purity : ≥95% (HPLC)
Comparative Analysis with Structurally Similar Compounds
3-Amino-3-methylpyrrolidin-2-one
- Structure: Lacks the aminomethyl group and hydrochloride salt.
- Molecular Formula : C₅H₈N₂O
- CAS Number: Not explicitly provided, but referenced under "EN300-381094" .
- Non-salt form may limit stability in aqueous environments.
3-(Aminomethyl)pyrrolidine Dihydrochloride
- Structure: Pyrrolidine ring (saturated) with an aminomethyl group and two HCl molecules.
- Molecular Formula : C₅H₁₃Cl₂N₂
- Molecular Weight : 173.08 g/mol .
- Key Differences: The saturated pyrrolidine ring (vs. pyrrolidinone) lacks a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. Dihydrochloride salt may enhance solubility but increase molecular weight compared to the monohydrochloride form.
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one Hydrochloride
- Structure: Pyridinone ring substituted with ethyl and aminomethyl groups.
- Molecular Formula : C₈H₁₃ClN₂O
- Molecular Weight : 188.65 g/mol .
- Key Differences: Pyridinone ring (aromatic) vs. pyrrolidinone (non-aromatic) affects electron distribution and receptor interactions. Ethyl substitution may increase lipophilicity, influencing blood-brain barrier penetration .
Therapeutic Potential
Physicochemical and Functional Comparisons
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